(-)-Nirtetralin Exhibits Potent Anti-HEV Activity Not Observed with Closely Related Stereoisomers Nirtetralin A or B
(-)-Nirtetralin demonstrates direct inhibition of Hepatitis E virus (HEV) growth in HepaRG cells, a property not reported for its stereoisomers nirtetralin A or B [1]. This represents a unique and verifiable differentiation point for researchers focused on HEV, an emerging pathogen with limited therapeutic options.
| Evidence Dimension | Anti-HEV activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.277 μM |
| Comparator Or Baseline | Nirtetralin A and Nirtetralin B: No reported anti-HEV activity in available literature |
| Quantified Difference | Not applicable (unique activity) |
| Conditions | HepaRG cells, virion particle reduction quantified by real-time PCR |
Why This Matters
For virology groups investigating HEV, (-)-nirtetralin provides a unique chemical probe not replaceable by its more common HBV-active analogs.
- [1] Zhang WJ, Zhu YB, Zhang GD. Nirtetralin inhibits growth of hepatitis E virus in HepaRG cells. Bangladesh J Pharmacol. 2015;10:377-382. View Source
